![molecular formula C19H19NO2S B2517057 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide CAS No. 2379996-13-9](/img/structure/B2517057.png)
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide, also known as FTY720, is a synthetic compound that has been extensively studied in the field of pharmacology. FTY720 was initially developed as an immunosuppressant drug, but its unique mechanism of action has led to its investigation for various other therapeutic applications.
Wirkmechanismus
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide exerts its effects through the activation of sphingosine-1-phosphate (S1P) receptors. Specifically, N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide is phosphorylated in vivo to form N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide-phosphate, which binds to S1P receptors on lymphocytes and prevents their egress from lymphoid tissue. This leads to a reduction in circulating lymphocytes and subsequently, a decrease in inflammation.
Biochemical and Physiological Effects:
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis in cancer cells, and promoting angiogenesis. N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide in lab experiments is its well-characterized mechanism of action, which allows for precise targeting of specific pathways. However, one limitation of using N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide in lab experiments is its potential toxicity, which can vary depending on the dose and duration of treatment.
Zukünftige Richtungen
There are several potential future directions for the investigation of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide. In neurology, N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide could be further studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In oncology, N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide could be investigated for its potential use in combination with other chemotherapeutic agents to enhance their efficacy. In cardiology, N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide could be studied for its potential use in the treatment of arrhythmias and atherosclerosis. Overall, the unique mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide makes it a promising candidate for further investigation in various fields of medicine.
Synthesemethoden
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide is synthesized through a multistep process involving the reaction of furan-2-carboxylic acid with 2-thiophenemethanol to obtain the intermediate compound, which is then reacted with 2-phenylbutyryl chloride to form N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide has been investigated for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. In neurology, N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide has been studied for its neuroprotective effects in multiple sclerosis and stroke. In oncology, N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide has been investigated for its anti-tumor effects in various types of cancer, including breast, lung, and prostate cancer. In cardiology, N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide has been studied for its potential use in the treatment of heart failure and myocardial infarction.
Eigenschaften
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-2-17(14-7-4-3-5-8-14)19(21)20-12-16-11-15(13-23-16)18-9-6-10-22-18/h3-11,13,17H,2,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXZPTMOGXEDFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methoxyphenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2516974.png)

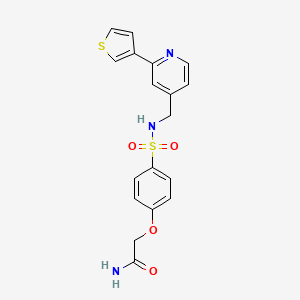
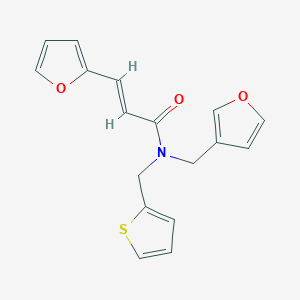
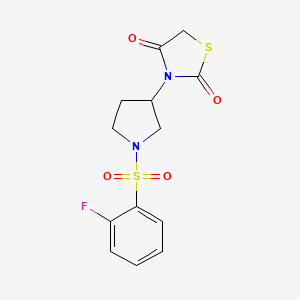
![Methyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2516982.png)
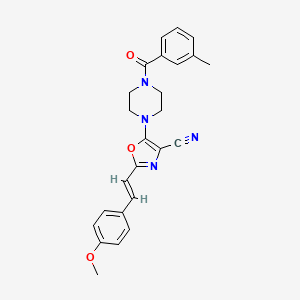
![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride](/img/no-structure.png)

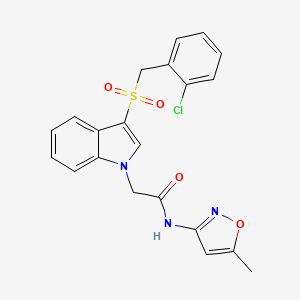
![N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2516990.png)
![N-(2-methoxyethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2516991.png)

